BenchChemオンラインストアへようこそ!

Rifamycin B ethylamide

Structure-activity relationship QSAR Antibacterial activity

Rifamycin B ethylamide (CAS 38327-40-1, molecular formula C41H54N2O13, MW 782.87 g/mol) is a semisynthetic ansamycin antibiotic derived from Rifamycin B by conversion of the C-4 carboxyl group to a monoethylamide moiety. It belongs to the rifamycin class, which inhibits bacterial DNA-dependent RNA polymerase (RNAP).

Molecular Formula C41H54N2O13
Molecular Weight 782.9 g/mol
CAS No. 38327-40-1
Cat. No. B14676359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifamycin B ethylamide
CAS38327-40-1
Molecular FormulaC41H54N2O13
Molecular Weight782.9 g/mol
Structural Identifiers
SMILESCCNC(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O
InChIInChI=1S/C41H54N2O13/c1-11-42-29(45)18-53-28-17-26-36(49)31-30(28)32-38(24(7)35(31)48)56-41(9,39(32)50)54-16-15-27(52-10)21(4)37(55-25(8)44)23(6)34(47)22(5)33(46)19(2)13-12-14-20(3)40(51)43-26/h12-17,19,21-23,27,33-34,37,46-49H,11,18H2,1-10H3,(H,42,45)(H,43,51)/b13-12+,16-15+,20-14+
InChIKeyUDCVVHBNXAUZCQ-VATGUWRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rifamycin B Ethylamide (CAS 38327-40-1): A Monoethylamide Rifamycin Derivative for Antibacterial Research and SAR Studies


Rifamycin B ethylamide (CAS 38327-40-1, molecular formula C41H54N2O13, MW 782.87 g/mol) is a semisynthetic ansamycin antibiotic derived from Rifamycin B by conversion of the C-4 carboxyl group to a monoethylamide moiety . It belongs to the rifamycin class, which inhibits bacterial DNA-dependent RNA polymerase (RNAP) [1]. Unlike the clinically deployed rifamycins (rifampicin, rifabutin, rifapentine), Rifamycin B ethylamide occupies a defined and narrow position within the structure-activity landscape: it is a mono-N-substituted amide, sitting between the essentially inactive parent Rifamycin B and the more potent N,N-disubstituted amides such as rifamide (diethylamide) [2]. This intermediate structural profile makes it a valuable reference compound for quantitative structure-activity relationship (QSAR) investigations, rather than a direct clinical candidate.

Why Rifamycin B Ethylamide Cannot Be Interchanged with Rifamide (Diethylamide) or Rifamycin B in Research Protocols


Within the rifamycin B amide series, antibacterial activity is not uniform but is a graded function of N-substitution pattern. The foundational QSAR study by Quinn, Driscoll, and Hansch (1975) established that activity increases systematically with the degree of amide nitrogen substitution: N,N-disubstituted > N-monosubstituted > unsubstituted [1]. Rifamycin B ethylamide, as a monoethylamide (one hydrogen retained on the amide nitrogen), occupies a distinct intermediate activity tier that is quantitatively separable from both the inactive parent Rifamycin B (free carboxyl) and the clinically used rifamide (N,N-diethylamide, CAS 2750-76-7) [2]. Additionally, the experimental log P of the monoethylamide (0.13) differs substantially from calculated values for disubstituted congeners, directly affecting membrane penetration and apparent potency across different bacterial systems [3]. Simply substituting a disubstituted amide or the parent acid for the monoethylamide in a structure-activity study, enzyme inhibition assay, or analytical reference protocol will produce misleading results because the lipophilicity, steric profile, and intrinsic antibacterial activity are non-interchangeable across this substitution gradient.

Rifamycin B Ethylamide (38327-40-1): Quantified Differentiation Evidence Versus Closest Structural Analogs


N-Substitution Gradient: Monoethylamide Occupies a Distinct Intermediate Activity Tier Between Unsubstituted and N,N-Disubstituted Rifamycin B Amides

In the systematic QSAR analysis of 44 rifamycin B amides across five bacterial systems, a consistent activity rank order was observed: N,N-disubstituted amides > N-monosubstituted amides > unsubstituted amide [1]. The monoethylamide (compound 3, R1=H, R2=Et) exhibits observed log(1/C) values of 6.99 against S. faecalis and 6.20 against S. hemolyticus, which are measurably lower than the N,N-dimethylamide (compound 2′, log(1/C) = 6.68 against S. faecalis) and substantially higher than the unsubstituted amide (compound 1, log(1/C) = 5.70 against S. faecalis) [2]. This quantitative gradient means the monoethylamide cannot serve as a surrogate for disubstituted amides in antibacterial assays, nor can disubstituted amides substitute for the monoethylamide when intermediate lipophilicity and steric bulk are required [3].

Structure-activity relationship QSAR Antibacterial activity Rifamycin B amide series

Experimental Log P of Rifamycin B Monoethylamide: A Verified Physicochemical Benchmark Distinct from the Diethylamide (Rifamide)

Quinn et al. (1975) experimentally determined the octanol-water partition coefficient (log P) of rifamycin B monoethylamide (compound 3) as 0.13, which was in satisfactory agreement with the calculated value of 0.32 [1]. This experimentally verified log P places the monoethylamide in a distinct lipophilicity range. In contrast, the N,N-diethylamide (rifamide, CAS 2750-76-7) carries an additional ethyl substituent on the amide nitrogen, resulting in a higher log P. The QSAR equations derived from 44 amides demonstrate that antibacterial activity is a parabolic function of log P, with different optimal log P values for different bacterial systems (log P₀ ranging widely) [2]. Therefore, the lower log P of the monoethylamide places it at a different position on the activity-log P parabola compared to the diethylamide, making it a distinct reference point for membrane penetration studies .

Lipophilicity Log P Partition coefficient Membrane penetration

Structural Differentiation at the C-4 Position: Monoethylamide vs. Diethylamide (Rifamide) vs. Free Carboxyl (Rifamycin B)

Rifamycin B ethylamide (monoethylamide) features a single ethyl substituent on the amide nitrogen at the C-4 position (R1=H, R2=CH2CH3), yielding a molecular formula of C41H54N2O13 and a molecular weight of 782.87 g/mol . This contrasts with rifamide (N,N-diethylamide, CAS 2750-76-7) which carries two ethyl groups on the amide nitrogen (C43H58N2O13, MW 810.93 g/mol), and with Rifamycin B itself which retains the free carboxyl group (C39H49NO14, MW 755.81 g/mol) . The monoethylamide structure retains one hydrogen bond donor on the amide nitrogen, which is absent in the disubstituted rifamide. This hydrogen bonding capability, combined with the intermediate steric bulk (E_s of ethyl group ≈ -0.07 for mono vs. summed steric effects for di-substitution), places the monoethylamide at a unique point in both steric (E_s) and electronic (σ*) parameter space within the Hansch QSAR model [1]. This structural gradation directly impacts RNA polymerase binding, as the amide substituents influence the fit within the rifamycin-binding pocket of the β-subunit of bacterial RNAP [2].

Chemical structure C-4 modification Amide substitution Rifamycin derivatization

Differential Antibacterial Activity: Rifamycin B Ethylamide vs. Rifamycin B (Parent) – Activation Through Amidation

Rifamycin B, the naturally isolated parent compound, is practically devoid of antibacterial activity in its own right [1]. Antibacterial activity emerges only upon chemical modification: the conversion of the C-4 carboxyl group to an amide unlocks bacteriostatic/bactericidal effects. The monoethylamide derivative represents one of the earliest activation strategies. While specific MIC values for the monoethylamide against individual strains are not uniformly reported in accessible databases, the QSAR analysis by Quinn et al. (1975) places its activity in the log(1/C) range of ~6.2–7.0 against Gram-positive organisms (S. faecalis, S. hemolyticus), representing a >100-fold increase in potency compared to the inactive parent [2]. In contrast, rifamycin SV (the reduced form) exhibits 2- to 5-fold greater activity than Rifamycin B against Gram-positive microorganisms [3], while rifamide (diethylamide) exhibits high activity against Gram-positive organisms and M. tuberculosis with MICs for Gram-negative bacilli on the order of 20–50 mg/L . The monoethylamide thus occupies a quantifiable intermediate position in the activity hierarchy: Rifamycin B (inactive) < Rifamycin B monoethylamide < Rifamycin B N,N-disubstituted amides ≈ Rifamycin SV.

Antibacterial activity Rifamycin B activation Gram-positive bacteria Mycobacterium tuberculosis

QSAR Model Validation: Rifamycin B Monoethylamide as a Predictive Benchmark Compound

The monoethylamide (compound 3) served a critical function in the foundational QSAR study of rifamycin B amides: its experimental log P was used to validate the calculation methodology for the entire 44-amide series [1]. Furthermore, the QSAR equations derived from 44 amides quantitatively predicted the activity of two newly synthesized amides in five of six tests, demonstrating model robustness [2]. Additional QSAR work by Quinn (1982) extended the analysis to acute toxicity in mice, developing correlation equations for rifamycin B amides and hydrazides that included Rifamycin B and Rifamycin SV as reference compounds [3]. More recent QSAR studies incorporating the substituent entropy constant (σ_s°) have refined the understanding of the amide series, with the monoethylamide representing a defined point in multidimensional parameter space [4]. For researchers building or validating computational models of rifamycin activity or toxicity, the monoethylamide provides a rare experimentally characterized data point with measured log P, known steric (E_s) and electronic (σ*) parameters, and observed antibacterial activity across multiple bacterial strains.

QSAR Model validation Hansch analysis Predictive toxicology

Rifamycin B Ethylamide (38327-40-1): Evidence-Backed Research and Industrial Application Scenarios


SAR Reference Standard for N-Monosubstituted Rifamycin Amide Activity Calibration

In any structure-activity relationship study exploring the effect of amide N-substitution on rifamycin antibacterial potency, Rifamycin B ethylamide serves as the essential monosubstituted reference point. The QSAR framework established by Quinn et al. (1975) explicitly defines the activity gradient as di > mono > unsubstituted, with the monoethylamide providing observed log(1/C) values of 6.99 (S. faecalis) and 6.20 (S. hemolyticus) to anchor the intermediate position [1]. Including this compound alongside the unsubstituted amide and the N,N-diethylamide (rifamide) enables complete coverage of the substitution space and allows quantitative interpolation of activity for novel analogs [2].

Log P Calibration Standard for Lipophilicity-Dependent Membrane Permeation Assays

The experimentally determined log P of 0.13 makes Rifamycin B ethylamide a validated calibration standard for octanol-water partitioning experiments involving ansamycin antibiotics [3]. Since the QSAR equations demonstrate that antibacterial activity is a parabolic function of log P with system-dependent optima, researchers investigating the relationship between lipophilicity and intracellular accumulation or Gram-negative outer membrane penetration can use this compound as a low-log P anchor point, contrasting it with the more lipophilic N,N-disubstituted amides [4].

RNA Polymerase Inhibition Studies Requiring Intermediate Steric Bulk at the C-4 Position

For biochemical studies of bacterial RNA polymerase (RNAP) inhibition, the monoethylamide provides a defined steric and electronic profile distinct from both the free carboxyl (Rifamycin B) and the bulkier disubstituted amides [5]. The retention of one amide N–H hydrogen bond donor, combined with the modest steric contribution of a single ethyl group (E_s ≈ −0.07), may yield binding poses or affinity values that are not achievable with either extreme of the substitution series. This is relevant for co-crystallization trials, fluorescence-based RNAP inhibition assays, and studies of resistance-conferring mutations in the rifamycin-binding pocket of the RNAP β-subunit [6].

Toxicological QSAR Model Development and Validation

Quinn (1982) established quantitative structure-toxicity relationships for rifamycin B amides in mice, providing a framework for predicting acute toxicity from physicochemical parameters [7]. The monoethylamide, with its experimentally verified log P, defined steric parameters, and known antibacterial activity profile, is a critical data point for developing or validating computational toxicology models for the rifamycin class. Its inclusion in training sets improves model accuracy for predicting the toxicity of novel mono-substituted rifamycin analogs, which is directly relevant to preclinical safety assessment in antibiotic development programs [8].

Quote Request

Request a Quote for Rifamycin B ethylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.